

1,1-Dimethoxypropan-2-ol chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1-Dimethoxypropan-2-ol**

Cat. No.: **B1617257**

[Get Quote](#)

An In-Depth Technical Guide to the Chemical and Physical Properties of **1,1-Dimethoxypropan-2-ol**

Introduction: A Versatile Chiral Building Block

For researchers, medicinal chemists, and professionals in drug development, access to versatile and well-characterized chiral building blocks is fundamental to the advancement of complex molecular synthesis. **1,1-Dimethoxypropan-2-ol**, also known as lactaldehyde dimethyl acetal, represents a significant synthon in this regard. Possessing both a protected aldehyde (as a dimethyl acetal) and a secondary alcohol on a simple three-carbon chain, it offers dual functionality. The presence of a stereocenter at the C-2 position makes its enantiopure forms, (R)- and (S)-**1,1-dimethoxypropan-2-ol**, particularly valuable starting points in the chiral pool for asymmetric synthesis.

This guide provides an in-depth exploration of the core chemical and physical properties of **1,1-dimethoxypropan-2-ol**. It is designed to equip scientists with the technical insights and practical knowledge required to effectively utilize this molecule in their research and development endeavors, moving beyond a simple recitation of data to explain the causality behind its behavior and application.

Molecular Structure and Core Identifiers

The foundational step in understanding the utility of **1,1-dimethoxypropan-2-ol** is a thorough characterization of its structure and fundamental properties. The molecule's architecture,

featuring a stable acetal and a reactive alcohol, dictates its chemical behavior.

Figure 1: 2D Chemical Structure of **1,1-Dimethoxypropan-2-ol**.

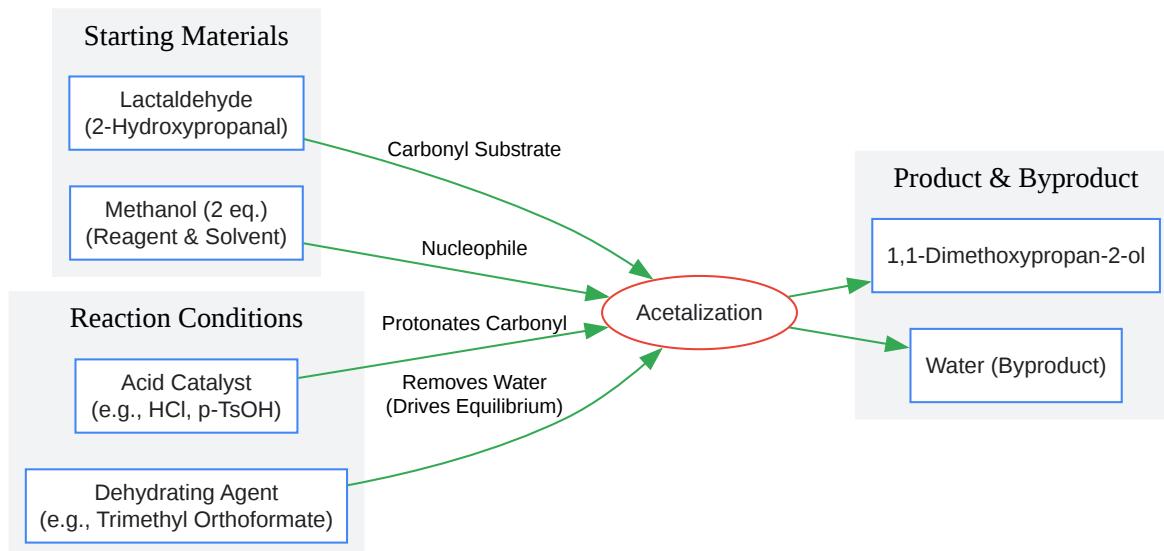
Table 1: Core Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	1,1-dimethoxypropan-2-ol	[1]
Synonyms	1,1-Dimethoxy-2-propanol, Lactaldehyde dimethyl acetal, 2-Hydroxypropionaldehyde dimethyl acetal	[2] [3]
CAS Number	42919-42-6 (racemic)	[1]
	96503-30-9 ((R)-enantiomer)	[4]
	96503-29-6 ((S)-enantiomer)	
Molecular Formula	C ₅ H ₁₂ O ₃	[1]
Molecular Weight	120.15 g/mol	[1]
SMILES	CC(C(OC)OC)O	[1]

| InChIKey | PRAYXKGWSGUXQK-UHFFFAOYSA-N | [\[1\]](#) |

Physicochemical Properties

The physical properties of a reagent are critical for experimental design, influencing choices of solvent, reaction temperature, and purification methods. While extensive experimental data for **1,1-dimethoxypropan-2-ol** is not widely published, reliable predicted values and data from commercial suppliers provide a strong working foundation.


Table 2: Physical Properties of **1,1-Dimethoxypropan-2-ol**

Property	Value	Comments	Source(s)
Appearance	Colorless liquid	Based on supplier data for enantiomers.	
Boiling Point	$160.2 \pm 20.0 \text{ } ^\circ\text{C}$ (Predicted)	The presence of the hydroxyl group significantly increases the boiling point compared to the related 1,1-dimethoxypropane (bp $\sim 88 \text{ } ^\circ\text{C}$) due to hydrogen bonding.	[2][3]
Density	$0.984 \pm 0.06 \text{ g/cm}^3$ (Predicted)	Slightly less dense than water.	[2][3]
Flash Point	$50 \text{ } ^\circ\text{C}$ (93 °F)	Classified as a flammable liquid.	[2][3]
pKa	14.90 ± 0.20 (Predicted)	Acidity of the secondary alcohol proton is typical for simple aliphatic alcohols.	[2]

| Solubility | No quantitative data available. | Expected to be miscible with water and common organic solvents like alcohols, ethers, and chlorinated solvents due to the presence of both polar (hydroxyl) and non-polar (alkyl, ether) moieties. ||

Synthesis and Manufacturing

From a strategic standpoint, the most direct and logical synthesis of **1,1-dimethoxypropan-2-ol** is the acid-catalyzed acetalization of its parent α -hydroxy aldehyde, lactaldehyde (2-hydroxypropanal). This reaction is a cornerstone of carbonyl chemistry, serving as a robust method for protecting the highly reactive aldehyde functional group.

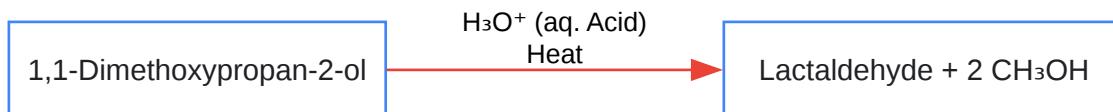
[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow for **1,1-Dimethoxypropan-2-ol** via acetalization.

Representative Experimental Protocol: Synthesis of 1,1-Dimethoxypropan-2-ol

This protocol is a representative method based on well-established procedures for dimethyl acetal formation.[\[5\]](#)

- **Reaction Setup:** To a solution of lactaldehyde (1.0 eq) in anhydrous methanol (used in excess, ~10-20 eq), add trimethyl orthoformate (1.5-2.0 eq) as a dehydrating agent. The use of a dehydrating agent is critical; it consumes the water byproduct, driving the reaction equilibrium towards the acetal product, thereby maximizing yield.
- **Catalysis:** Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (e.g., 0.1 mol%) or p-toluenesulfonic acid. The acid protonates the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity and rendering it susceptible to nucleophilic attack by methanol.


- Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting aldehyde is consumed.
- Workup and Quenching: Upon completion, quench the acid catalyst by adding a mild base, such as a saturated aqueous solution of sodium bicarbonate, until the mixture is neutral. This step is crucial to prevent acid-catalyzed hydrolysis of the product during purification.
- Isolation: Remove the excess methanol and other volatiles under reduced pressure using a rotary evaporator. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or diethyl ether).
- Purification: Combine the organic extracts, wash with brine to remove residual water and inorganic salts, dry over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

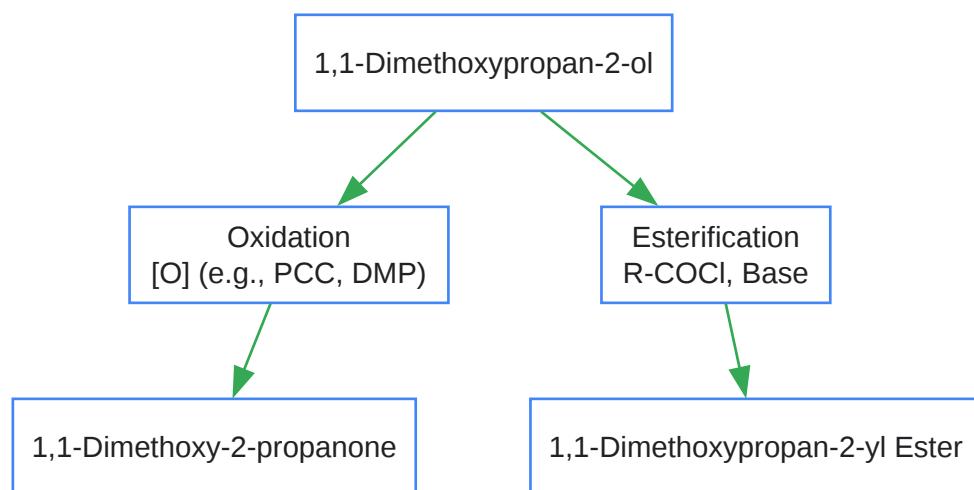
Chemical Reactivity and Synthetic Utility

The synthetic value of **1,1-dimethoxypropan-2-ol** is derived from the orthogonal reactivity of its two functional groups: the acetal and the secondary alcohol. This allows for selective manipulation of one group while the other remains intact, a key principle in multi-step synthesis.

Reactions of the Acetal Group

The dimethyl acetal serves as a robust protecting group for the aldehyde. It is stable to a wide range of conditions, including strongly basic, nucleophilic, and reductive environments. Its primary reactivity is acid-catalyzed hydrolysis, which regenerates the parent lactaldehyde.

[Click to download full resolution via product page](#)


Figure 3: Acid-catalyzed hydrolysis of the acetal group.

This deprotection allows for the unmasking of the aldehyde at a desired stage in a synthetic sequence, enabling subsequent reactions such as Wittig olefination, reductive amination, or oxidation to the carboxylic acid.

Reactions of the Secondary Alcohol Group

The secondary hydroxyl group can undergo typical alcohol transformations while the acetal remains protected. This is the cornerstone of its utility as a chiral building block.

- **Oxidation:** The secondary alcohol can be oxidized to the corresponding ketone, 1,1-dimethoxy-2-propanone, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation, DMP).
- **Esterification/Etherification:** The hydroxyl group can be acylated to form esters (e.g., with acyl chlorides or anhydrides) or alkylated to form ethers (e.g., Williamson ether synthesis), allowing for further functionalization or the introduction of different protecting groups.

[Click to download full resolution via product page](#)

Figure 4: Key reactions of the secondary alcohol functionality.

Applications in Pharmaceutical and Drug Development

The most significant application of **1,1-dimethoxypropan-2-ol** in the pharmaceutical field is its use as a chiral precursor. Nature provides lactaldehyde in enantiopure forms, which can be

converted to the corresponding (R)- or (S)-acetals. These enantiopure synthons are valuable starting materials for the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).

For instance, (R)-1,1-dimethoxy-2-propanol is a precursor to D-lactaldehyde. D-Lactaldehyde is a key building block in modern biocatalysis and can be used to construct larger molecules with defined stereochemistry, which is a critical requirement for drug efficacy and safety.

[Click to download full resolution via product page](#)

Figure 5: Conceptual workflow for using the chiral acetal in synthesis.

Predicted Spectroscopic Analysis

While publicly accessible, experimentally verified spectra for **1,1-dimethoxypropan-2-ol** are limited, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is essential for reaction monitoring and product characterization.

¹H NMR Spectroscopy

(Predicted for CDCl₃, referencing TMS at 0 ppm)

- ~3.8-4.2 ppm (multiplet, 1H): The proton on C2 (-CH(OH)-). Its multiplicity will be complex due to coupling with both the C1 proton and the C3 methyl protons.
- ~4.3-4.5 ppm (doublet, 1H): The proton on C1 (-CH(OCH₃)₂). It is coupled to the proton on C2.
- ~3.4 ppm (singlet, 6H): The six equivalent protons of the two methoxy (-OCH₃) groups.
- ~2.5-3.5 ppm (broad singlet, 1H): The hydroxyl (-OH) proton. Its chemical shift is variable and depends on concentration and solvent. It may not show coupling.

- ~1.1-1.2 ppm (doublet, 3H): The three protons of the methyl group at C3, coupled to the proton on C2.

¹³C NMR Spectroscopy

(Predicted for CDCl₃, referencing solvent at 77.16 ppm)

- ~105-110 ppm: The acetal carbon (C1).
- ~65-70 ppm: The carbon bearing the hydroxyl group (C2).
- ~53-57 ppm: The two equivalent methoxy carbons.
- ~18-22 ppm: The methyl carbon (C3).

Infrared (IR) Spectroscopy

- ~3600-3200 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration from the alcohol group, indicative of hydrogen bonding.
- ~2990-2850 cm⁻¹ (strong): C-H stretching vibrations from the alkyl and methoxy groups.
- ~1200-1000 cm⁻¹ (strong): Multiple strong C-O stretching bands. This region will be complex due to the C-O bonds of the alcohol and the two C-O bonds of the acetal functionality.

Safety and Handling

1,1-Dimethoxypropan-2-ol is classified as a flammable liquid and vapor.^[1] It may also cause drowsiness or dizziness.^[1] Therefore, proper safety precautions are essential.

- Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.
- Fire: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.

Conclusion

As a Senior Application Scientist, it is my assessment that **1,1-dimethoxypropan-2-ol** is a chemical intermediate of significant practical value, particularly in its enantiopure forms. Its bifunctional nature, combining a stable, protected aldehyde with a modifiable secondary alcohol, provides a strategic advantage in the design of complex synthetic routes. While the lack of extensive published experimental data requires a reliance on well-founded predictions and analogies to similar structures, the fundamental chemistry of the molecule is robust and predictable. This guide provides the necessary technical framework for researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic programs, enabling the efficient construction of novel and complex molecular targets.

References

- PubChem. **1,1-Dimethoxypropan-2-ol**.
- ChemBK. 1,1-Dimethoxy-2-propanol. [\[Link\]](#)
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. *Organic Process Research & Development*, 20(3), 661-667. [\[Link\]](#)
- Reich, H. J. *Organic Chemistry Data: 1H NMR Chemical Shifts*. University of Wisconsin. [\[Link\]](#)
- PubChem. **1,1-Dimethoxypropan-2-ol**.
- PubChem. (2R)-1,1-Dimethoxy-2-propanol.
- The Good Scents Company. Acetaldehyde dimethyl acetal. [\[Link\]](#)
- University of Wisconsin-Madison, Department of Chemistry. *NMR Spectroscopy: 1H NMR Chemical Shifts*. [\[Link\]](#)
- The Good Scents Company. Acetyl acetaldehyde dimethyl acetal. [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. *The Journal of Organic Chemistry*, 62(21), 7512-7515. [\[Link\]](#)
- Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. *Magnetic Resonance in Chemistry*, 44(5), 491-509. [\[Link\]](#)
- NIST. 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook. [\[Link\]](#)
- Chemdad. 1,1-Dimethoxy-2-propanol. [\[Link\]](#)
- SpectraBase. 1-Methoxy-2-propanol. John Wiley & Sons, Inc. [\[Link\]](#)
- NIST. 2-Propanol, 1,3-dimethoxy-. NIST Chemistry WebBook. [\[Link\]](#)
- Organic Chemistry Portal. Dimethyl Acetals. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,1-Dimethoxypropan-2-ol | C5H12O3 | CID 554378 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 1,1-Dimethoxy-2-propanol Three Chongqing Chemdad Co. , Ltd [chemdad.com]
- 4. (2R)-1,1-Dimethoxy-2-propanol | C5H12O3 | CID 11040685 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. Dimethyl Acetals [organic-chemistry.org]
- To cite this document: BenchChem. [1,1-Dimethoxypropan-2-ol chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1617257#1-1-dimethoxypropan-2-ol-chemical-and-physical-properties\]](https://www.benchchem.com/product/b1617257#1-1-dimethoxypropan-2-ol-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com